
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes two acetyloxy groups attached to the 7th and 8th positions of the isoquinoline ring, and a methyl ester group at the 3rd position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate typically involves multiple steps. One common method starts with the isoquinoline core, which undergoes selective acetylation at the 7th and 8th positions. This is followed by esterification at the 3rd position to introduce the methyl ester group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and methanol for the esterification process. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 7,8-dicarboxy-3-isoquinolinecarboxylate.
Reduction: Formation of 7,8-bis(hydroxy)-3-isoquinolinecarboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the isoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate: Similar structure but with hydroxy groups instead of acetyloxy groups.
Methyl 7,8-dimethoxy-3-isoquinolinecarboxylate: Contains methoxy groups instead of acetyloxy groups.
Methyl 7,8-diacetyl-3-isoquinolinecarboxylate: Contains acetyl groups instead of acetyloxy groups.
Uniqueness
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is unique due to the presence of acetyloxy groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and biological studies
Propriétés
Numéro CAS |
142822-86-4 |
|---|---|
Formule moléculaire |
C15H13NO6 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
methyl 7,8-diacetyloxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-8(17)21-13-5-4-10-6-12(15(19)20-3)16-7-11(10)14(13)22-9(2)18/h4-7H,1-3H3 |
Clé InChI |
IPAJXTAZSRNPTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=CN=C(C=C2C=C1)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


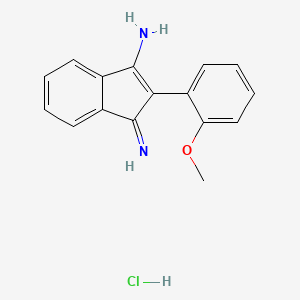
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
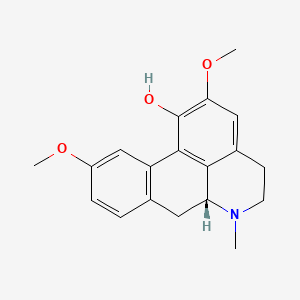
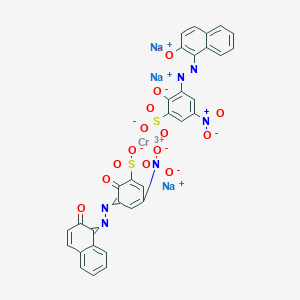
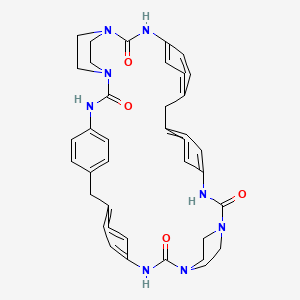

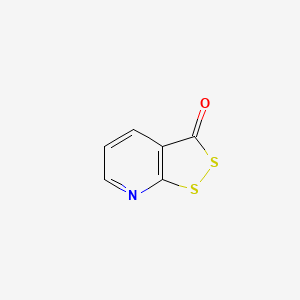
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)



